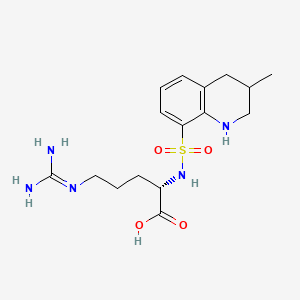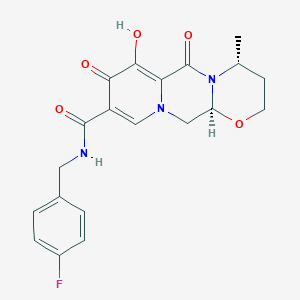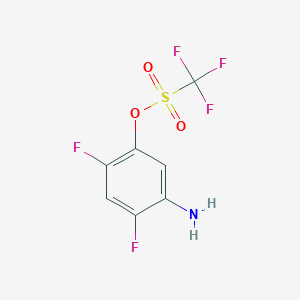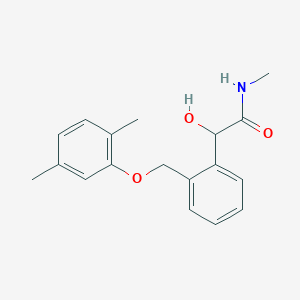
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine is a complex organic compound known for its significant role in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine typically involves multiple steps, starting from the basic building blocks of quinoline and arginine derivatives. The process often includes:
Formation of the Quinoline Derivative: This step involves the synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline through a series of reactions including cyclization and reduction.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using sulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Coupling with L-Arginine: The final step involves coupling the sulfonylated quinoline derivative with L-arginine using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are carried out in polar solvents under mild to moderate temperatures.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Sulfinyl or sulfhydryl derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of anticoagulants and enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of enzymes, inhibiting their activity. This compound is particularly noted for its ability to inhibit thrombin, a key enzyme in the blood coagulation pathway .
Comparación Con Compuestos Similares
Similar Compounds
Argatroban: A synthetic thrombin inhibitor with a similar sulfonyl-arginine structure.
NAPAP: Another thrombin inhibitor with a different structural framework but similar inhibitory properties.
Uniqueness
This compound stands out due to its unique combination of a quinoline derivative and L-arginine, providing a distinct mechanism of action and a broad range of applications in various scientific fields.
Propiedades
Fórmula molecular |
C16H25N5O4S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C16H25N5O4S/c1-10-8-11-4-2-6-13(14(11)20-9-10)26(24,25)21-12(15(22)23)5-3-7-19-16(17)18/h2,4,6,10,12,20-21H,3,5,7-9H2,1H3,(H,22,23)(H4,17,18,19)/t10?,12-/m0/s1 |
Clave InChI |
SWWHZCLHJCCZNR-KFJBMODSSA-N |
SMILES isomérico |
CC1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC1 |
SMILES canónico |
CC1CC2=C(C(=CC=C2)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)






![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)



![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)

![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
